molecular formula C14H12N2 B5417246 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile

3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile

Cat. No. B5417246
M. Wt: 208.26 g/mol
InChI Key: HSABJIWTNYRZHY-JLHYYAGUSA-N
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Description

3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile, also known as MP2PA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth or metal ion binding.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process in which cells undergo programmed cell death. This compound has also been found to bind to metal ions such as copper and zinc, which may have implications for its use as a fluorescent probe.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile. For instance, further studies are needed to fully understand its mechanism of action and optimize its use in cancer treatment and metal ion detection. Additionally, this compound may have potential applications in other fields, such as materials science and nanotechnology, which should be explored further.

Synthesis Methods

3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this reaction, benzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde are reacted with malononitrile in the presence of a base catalyst such as piperidine to produce this compound.

Scientific Research Applications

3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile has been found to have potential applications in various fields of scientific research. For instance, it has been studied as a potential drug candidate for the treatment of cancer, due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-16-9-5-8-14(16)10-13(11-15)12-6-3-2-4-7-12/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSABJIWTNYRZHY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(\C#N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325073
Record name (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

86771-02-0
Record name (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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